1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole is a heterocyclic compound that features a benzimidazole core substituted with a methyl group and a pyridin-2-ylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another approach utilizes microwave-assisted synthesis, which significantly reduces reaction time and increases yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar benzimidazole core and piperazine moiety but differ in the specific substituents, which can affect their biological activity and therapeutic potential.
2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide: This compound is structurally similar but contains a benzothioamide group instead of a benzimidazole.
Uniqueness: 1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an alpha1-adrenergic receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .
Properties
IUPAC Name |
1-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-20-15-7-3-2-6-14(15)19-17(20)22-12-10-21(11-13-22)16-8-4-5-9-18-16/h2-9H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLULAWRKIRNSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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